4,4,4-trifluorobut-2-enamide
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Overview
Description
4,4,4-Trifluorobut-2-enamide is an organic compound with the molecular formula C₄H₄F₃NO It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a but-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4,4-trifluorobut-2-enamide involves the reaction of 4,4,4-trifluorobut-2-enoic acid with ammonia or an amine. The reaction typically takes place in a solvent such as dichloromethane, and oxalyl chloride is often used as a reagent to activate the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of reactive intermediates and reagents.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluorobut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,4,4-trifluorobut-2-enoic acid, while reduction can produce 4,4,4-trifluorobut-2-enamine.
Scientific Research Applications
4,4,4-Trifluorobut-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism by which 4,4,4-trifluorobut-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity. The compound may act by inhibiting specific enzymes or modulating receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluorobut-2-enoic acid: This compound is similar in structure but contains a carboxylic acid group instead of an amide group.
4,4,4-Trifluorobut-2-enamine: This compound has an amine group instead of an amide group.
Uniqueness
4,4,4-Trifluorobut-2-enamide is unique due to its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various research and industrial applications.
Biological Activity
4,4,4-Trifluorobut-2-enamide is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group that significantly influences its chemical behavior and biological interactions. The presence of fluorine atoms enhances lipophilicity and stability, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and pathways involved in inflammatory responses. Research indicates that compounds similar to this compound can inhibit the NLRP3 inflammasome, a crucial component in the regulation of inflammatory responses linked to several diseases including diabetes and Alzheimer's disease .
Biological Activity Overview
The biological activities associated with this compound include:
- Inflammation Modulation : Inhibits NLRP3 inflammasome activation.
- Antitumor Effects : Potential applications in cancer treatment by modulating pathways involved in cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains.
Case Studies
- NLRP3 Inflammasome Inhibition :
- Antitumor Activity :
- In Vitro Studies :
Data Tables
Properties
IUPAC Name |
4,4,4-trifluorobut-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c5-4(6,7)2-1-3(8)9/h1-2H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJWVXVMQOGZID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.